

Physical and chemical properties of tolyl-substituted imidazoles

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Compound of Interest

Compound Name: 1-(*m*-Tolyl)imidazole

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An In-depth Technical Guide to the Physical and Chemical Properties of Toly-Substituted Imidazoles

Introduction

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, serves as a foundational scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to numerous biologically active compounds, including the essential amino acid histidine.[3][4] The introduction of a tolyl (methylphenyl) group to the imidazole core significantly influences its physicochemical and biological properties, leading to a wide range of applications as kinase inhibitors, antifungal agents, and catalysts.[5][6] This guide provides a comprehensive overview of the physical and chemical properties of tolyl-substituted imidazoles, detailed experimental protocols for their synthesis and characterization, and insights into their biological mechanisms.

Physical Properties

The physical characteristics of tolyl-substituted imidazoles are governed by the interplay between the polar imidazole ring and the nonpolar tolyl substituent. The position of the methyl group on the phenyl ring (ortho, meta, or para) and the point of attachment to the imidazole nucleus further modulate these properties.

- **Polarity and Solubility:** Imidazole itself is a highly polar compound with a significant dipole moment, rendering it soluble in water and other polar solvents.[1][7] The addition of a tolyl

group increases the molecule's nonpolar character, generally reducing water solubility while improving solubility in organic solvents.

- **Melting and Boiling Points:** The parent imidazole has a boiling point of 256°C and a melting point of 90°C, attributed to intermolecular hydrogen bonding.[7] Substitution patterns affect these values; for instance, 2-methylimidazole has a higher melting point (145-147°C) than imidazole due to strong hydrogen-bonding interactions involving the methyl group.
- **Acidity and Basicity:** Imidazole is amphoteric, capable of acting as both a weak acid ($\text{pK}_a \approx 14$) and a base ($\text{pK}_a\text{H} \approx 7$).[1][7] The nitrogen at the 3-position is basic due to its available lone pair of electrons. The tolyl group's electron-donating methyl substituent can slightly increase the basicity of the imidazole ring. For example, 1-(p-tolyl)-1H-imidazole exhibits a pK_{BH^+} of approximately 7.[8]
- **Structural Characteristics:** X-ray crystallography studies reveal that in many N-aryl imidazoles, steric hindrance between the tolyl group and the imidazole ring forces a significant dihedral angle, often around 70°.[8] This twisting minimizes electronic overlap between the two ring systems. Crystal structures are often stabilized by intermolecular interactions like $\text{N}-\text{H}\cdots\text{N}$ hydrogen bonds, $\text{C}-\text{H}\cdots\pi$ interactions, and $\pi-\pi$ stacking.[6]

Table 1: Physical and Spectroscopic Data of Representative Tolyl-Substituted Imidazoles

| Compound | Formula | Property | Value | Reference |
|--|--|-------------------------------|---|-----------|
| 1-(p-Tolyl)-1H-imidazole | C ₁₀ H ₁₀ N ₂ | pK _{BH} ⁺ | ~7 | [8] |
| 1-(p-Tolyl)-1H-imidazole | C ₁₀ H ₁₀ N ₂ | UV λ _{max} | 230 nm (π–π*), ~280 nm (shoulder) | [8] |
| 2-p-Tolyl-4,5-dihydro-1H-imidazole | C ₁₀ H ₁₂ N ₂ | Dihedral Angle ¹ | 3.56 (8)° | [6] |
| 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | C ₂₄ H ₂₀ ClN ₃ | ¹ H NMR (NH) | 5.68 ppm (broad singlet) | [9] |
| 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | C ₂₄ H ₂₀ ClN ₃ | ¹ H NMR (Im-H) | 7.03 ppm (singlet) | [9] |
| 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | C ₂₄ H ₂₀ ClN ₃ | ¹³ C NMR (C-2) | 144.6 ppm | [9] |
| 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | C ₂₄ H ₂₀ ClN ₃ | ¹³ C NMR (C-4) | 111.7 ppm | [9] |
| 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | C ₂₄ H ₂₀ ClN ₃ | ¹³ C NMR (C-5) | 137.16 ppm | [9] |

imidazole-2-
amine

¹Dihedral angle
between the six-
and five-
membered rings.

Chemical Properties and Reactivity

The chemical behavior of tolyl-substituted imidazoles is characterized by the aromaticity of the imidazole ring and the influence of its substituents.

- **Aromaticity and Substitution:** The imidazole ring is aromatic, with a resonance energy of 14.2 Kcal/mol.^[7] It readily undergoes electrophilic substitution. Nucleophilic substitution is also possible, particularly when an electron-withdrawing group is present on the ring.^[7] The tolyl group, being an aromatic substituent, can also undergo electrophilic substitution, typically directed to the positions ortho and para to the methyl group.^[8]
- **Synthesis:** Several synthetic routes are employed to produce tolyl-substituted imidazoles. A common and efficient method is the one-pot, multi-component condensation (Radziszewski reaction and its variations), which involves reacting a 1,2-dicarbonyl compound (like benzil), an aldehyde (e.g., tolualdehyde), ammonium acetate, and sometimes a primary amine in the presence of a catalyst like p-toluenesulfonic acid (PTSA).^{[5][10]} Another prominent method is the van Leusen imidazole synthesis, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent.^[11]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Tri- or Tetra-substituted Tolyl-Imidazoles

This protocol is based on the PTSA-catalyzed multi-component condensation method.^[5]

- **Reactant Preparation:** In a round-bottom flask, combine benzil (10 mmol), ammonium acetate (20 mmol), a substituted aromatic aldehyde (e.g., p-tolualdehyde, 20 mmol), and p-toluenesulfonic acid (PTSA) (5 mol%).

- For Tetra-substituted Imidazoles: To the above mixture, add a primary amine (e.g., aniline or toluidine, 10 mmol).
- Solvent and Reaction: Add ethanol (5 ml) as the solvent. Stir the mixture at 80°C.
- Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water.
- Isolation: Collect the precipitated solid product by filtration, wash with water, and dry.
- Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted imidazole.

Protocol 2: Spectroscopic Characterization

This protocol outlines a general workflow for characterizing the synthesized compounds.[\[9\]](#)[\[12\]](#)

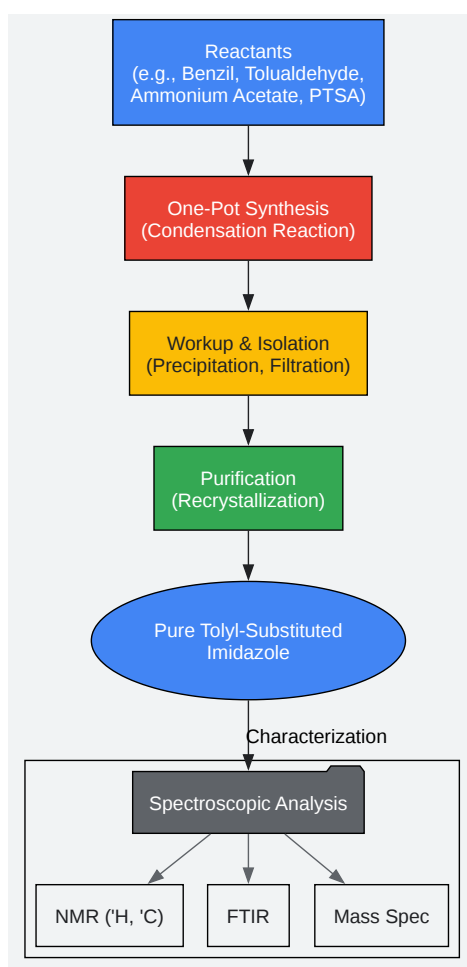
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Add tetramethylsilane (TMS) as an internal standard.
 - Record ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (HSQC, HMBC) spectra on a spectrometer (e.g., 300 MHz or higher).
- Infrared (IR) Spectroscopy:
 - Record the FTIR spectrum of the sample. This can be done by preparing a KBr pellet containing the compound or by analyzing it as a thin film on a salt plate.
- Mass Spectrometry (MS):
 - Obtain a mass spectrum using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) with an ESI or EI

source to confirm the molecular weight and fragmentation pattern of the compound.

Visualization of Workflows and Pathways

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of tolyl-substituted imidazoles.

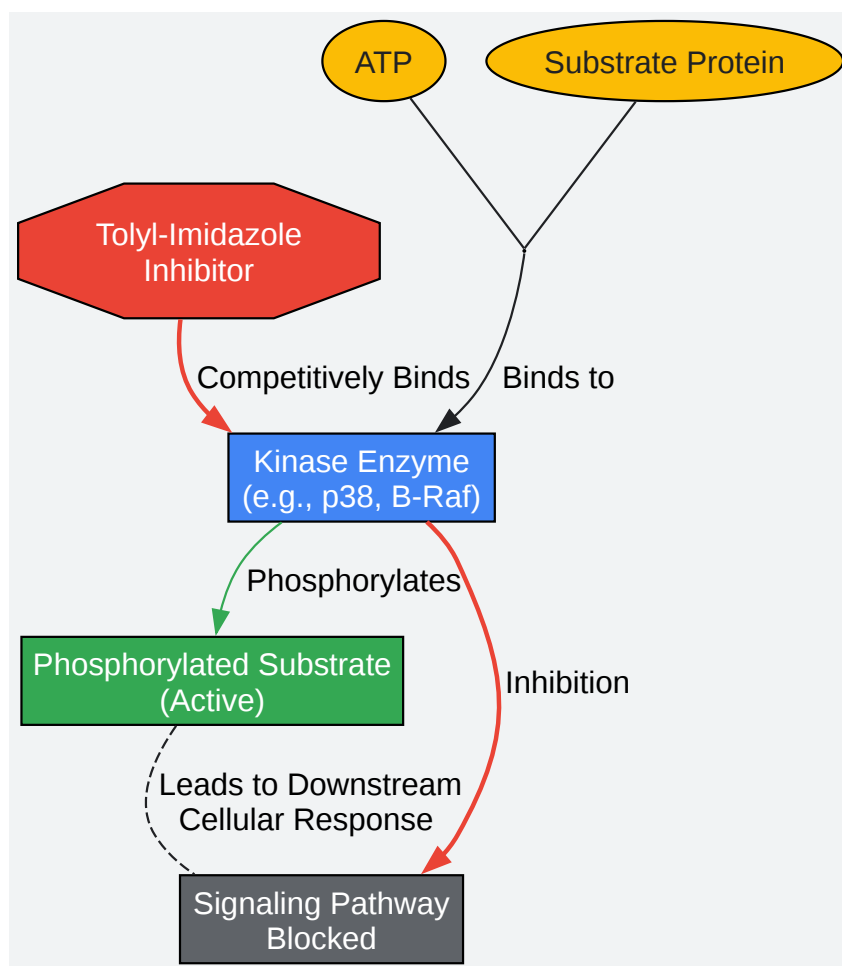


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Caption: General workflow for synthesis and characterization.

Biological Activity: Kinase Inhibition Pathway

Toly-substituted imidazoles have been identified as potent inhibitors of various kinases, such as p38 MAP kinase and B-Raf kinase, which are crucial in cell signaling pathways.^{[3][5]}

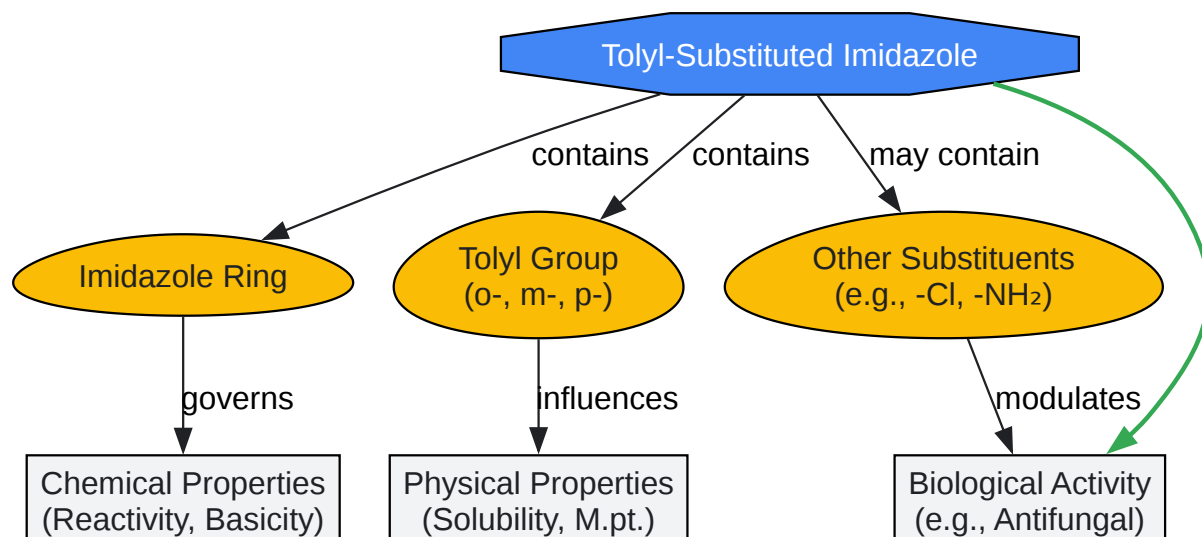


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Caption: Mechanism of competitive kinase inhibition.

Structure-Property Relationship

The properties of these molecules are a direct consequence of their constituent parts, as illustrated below.



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Caption: Key structural components and their influence.

Conclusion

Tolyl-substituted imidazoles are a versatile and important class of heterocyclic compounds with tunable physical, chemical, and biological properties.[4][13] Their straightforward synthesis, typically through multi-component reactions, and the rich chemistry of the imidazole ring allow for the creation of diverse molecular libraries.[5][14] The data and protocols presented here offer a foundational guide for researchers and professionals engaged in the design, synthesis, and evaluation of these promising molecules for applications in drug discovery and beyond.

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